molecular formula C25H25N3O4S B2947607 methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate CAS No. 684238-13-9

methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2947607
CAS No.: 684238-13-9
M. Wt: 463.55
InChI Key: HKOJTORGUFKSDI-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a phenylcarbamoyl group, among others. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is not fully understood but is believed to involve interactions with molecular targets such as calcium channels. The dihydropyridine ring is known to interact with these channels, potentially modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker with structural similarities.

    Nicardipine: Shares the dihydropyridine core and is used in the treatment of hypertension.

Uniqueness

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives.

Properties

IUPAC Name

methyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-4-32-20-13-9-8-12-18(20)23-19(14-26)24(27-16(2)22(23)25(30)31-3)33-15-21(29)28-17-10-6-5-7-11-17/h5-13,23,27H,4,15H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOJTORGUFKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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